Ethyl 3-methyl-2-oxocyclopentanecarboxylate

Agrochemical synthesis Fungicide intermediates Regioselective alkylation

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3) is a cyclopentanone-derived β-ketoester featuring an ethyl ester at position 1, a ketone at position 2, and a methyl substituent at position 3 on the five-membered ring. This substitution pattern distinguishes it from the widely used unsubstituted analog ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9).

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 7424-85-3
Cat. No. B1332187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-2-oxocyclopentanecarboxylate
CAS7424-85-3
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C1=O)C
InChIInChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3
InChIKeyRYLWOWNENNPXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3): A Methyl-Substituted β-Ketoester for Targeted Cyclopentanone Derivatization


Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3) is a cyclopentanone-derived β-ketoester featuring an ethyl ester at position 1, a ketone at position 2, and a methyl substituent at position 3 on the five-membered ring . This substitution pattern distinguishes it from the widely used unsubstituted analog ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9). The compound exhibits a predicted density of 1.068±0.06 g/cm³, a boiling point of 109 °C at 12 Torr, and a predicted pKa of 12.06±0.40 . It is supplied by major chemical vendors such as Sigma-Aldrich (AldrichCPR collection), CHIRALEN (purity 95.0%), and Chemenu (purity 95%+) .

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3): Why Unsubstituted or Methyl Ester Analogs Cannot Substitute in Regioselective Synthesis


Unsubstituted ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) and the methyl ester analog (CAS 57964-61-1) are not interchangeable with the 3-methyl-substituted ethyl ester in key synthetic applications. The presence of the 3-methyl group introduces steric and electronic effects that alter reactivity at the α-position, while the ethyl ester provides a distinct leaving group profile compared to methyl esters . Critically, patent-protected processes for the synthesis of the fungicide metconazole explicitly require a 3-methyl-2-oxocyclopentanecarboxylate scaffold; the methyl substituent is essential for subsequent gem-dimethylation steps that build the 3,3-dimethyl motif found in the active intermediate [1][2]. Substituting an unsubstituted cyclopentanone ester would preclude the required alkylation sequence, and a methyl ester may undergo premature hydrolysis under the basic conditions employed [3]. The quantitative evidence below establishes the specific differentiation dimensions that justify procurement of this precise CAS number.

Quantitative Differentiation of Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3) Against Key Analogs


Exclusive Utility in Metconazole Synthesis: 3-Methyl Substitution Enables Gem-Dimethylation Not Possible with Unsubstituted Analogs

Patented processes for the production of metconazole, a triazole fungicide for black sigatoka disease in bananas, explicitly require a 3-methyl-2-oxocyclopentanecarboxylate ester as the starting scaffold. The methyl group at position 3 is essential for the subsequent alkylation step with methyl halide to install the gem-dimethyl motif at C3, yielding the key 3,3-dimethyl intermediate [1][2]. The unsubstituted analog ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) cannot undergo this transformation because it lacks the required α-methyl substituent for deprotonation and alkylation. Substituting a methyl ester (CAS 57964-61-1) instead of the ethyl ester introduces a different hydrolysis profile that may reduce process robustness under industrial basic conditions [3].

Agrochemical synthesis Fungicide intermediates Regioselective alkylation

Distinct Physicochemical Profile: Higher LogP and Molecular Weight Compared to Unsubstituted Ethyl Ester

The 3-methyl substitution on ethyl 3-methyl-2-oxocyclopentanecarboxylate increases both molecular weight and lipophilicity relative to the unsubstituted analog. The target compound has a molecular weight of 170.21 g/mol and a predicted LogP of 1.16, compared to 156.18 g/mol and a LogP of approximately 0.8–0.9 for ethyl 2-oxocyclopentanecarboxylate [1]. The boiling point also differs: 109 °C at 12 Torr for the 3-methyl derivative versus 102–104 °C at 11 Torr for the unsubstituted analog . These differences affect chromatographic behavior (retention time) and extraction efficiency, necessitating distinct analytical methods for purity assessment.

Physical chemistry Lipophilicity Chromatographic retention

Spectroscopic Reference Data Availability: Verified NMR, FTIR, and MS Spectra for Identity Confirmation

Ethyl 3-methyl-2-oxocyclopentanecarboxylate has verified spectral data available through SpectraBase (Wiley), including 1H NMR, FTIR, and two GC-MS spectra [1]. This level of spectral documentation is not uniformly available for all cyclopentanone ester analogs. For procurement purposes, the availability of reference spectra enables rapid identity confirmation and purity assessment without requiring in-house full characterization of every lot. The unsubstituted analog ethyl 2-oxocyclopentanecarboxylate also has spectral data, but the presence of the methyl group produces distinct NMR splitting patterns and IR absorptions that are specific to this compound [1].

Analytical chemistry QC/QA Spectral fingerprinting

Commercial Sourcing and Purity Specifications: Defined Minimum Purity and Supplier Tier Differentiation

The target compound is available from multiple established chemical suppliers with defined purity specifications. Sigma-Aldrich offers the compound under the AldrichCPR collection, though without a guaranteed purity specification . CHIRALEN provides the compound at 95.0% minimum purity . Chemenu offers 95%+ purity . In contrast, the methyl ester analog (CAS 57964-61-1) is available from AKSci at 95% purity but with more limited spectral documentation . The unsubstituted ethyl ester (CAS 611-10-9) is widely available at 98% purity from multiple suppliers (e.g., E.Fine) [1]. The 3-methyl ethyl ester occupies a specific niche: less widely distributed than the unsubstituted analog, but with sufficient commercial availability to support routine procurement.

Supply chain Procurement Quality specifications

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3): Validated Application Scenarios for Scientific and Industrial Use


Synthesis of Metconazole Fungicide Intermediates: Regioselective Gem-Dimethylation at C3

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a critical intermediate in the industrial synthesis of metconazole, a triazole fungicide used against black sigatoka disease in bananas [1]. The patented process (JP4979170B2, US7166750) utilizes this compound as the starting material for a two-step sequence: (1) reaction with sodium hydride and methyl halide to install the 3,3-dimethyl group, followed by (2) hydrolysis to yield 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a key metconazole precursor [2][3]. The 3-methyl substituent is essential for the deprotonation/alkylation step; unsubstituted analogs cannot undergo this transformation. Procurement of this specific CAS number ensures process fidelity and avoids costly route revalidation.

Preparation of 3,3-Dimethyl-2-oxocyclopentanecarboxylate Derivatives for Agrochemical Research

Beyond the specific metconazole route, the compound serves as a versatile scaffold for generating 3,3-dialkylated cyclopentanone esters. The enhanced acidity of the α-hydrogen in the β-ketoester system, combined with the steric influence of the 3-methyl group, permits selective alkylation at C1 or C3 depending on base strength and electrophile [1]. This regioselective control is not achievable with unsubstituted ethyl 2-oxocyclopentanecarboxylate, which tends to give mixtures of mono- and di-alkylated products under similar conditions [2]. Researchers developing novel cyclopentanone-based agrochemicals or pharmaceuticals can leverage this selectivity to access specific substitution patterns.

Analytical Method Development and Reference Standard Qualification

The availability of verified NMR, FTIR, and GC-MS spectra through SpectraBase (Wiley) makes ethyl 3-methyl-2-oxocyclopentanecarboxylate suitable as a reference standard for analytical method development [1]. Its distinct retention time profile (driven by LogP ≈ 1.16 vs. ~0.8 for the unsubstituted analog) allows for chromatographic separation from closely related cyclopentanone esters [2]. This is particularly valuable in QC laboratories monitoring reaction progress in metconazole intermediate production, where the target compound must be distinguished from unreacted starting materials and byproducts.

Early Discovery Research Requiring Rare or Unique Cyclopentanone Building Blocks

Sigma-Aldrich includes this compound in its AldrichCPR collection, which is specifically curated to provide early discovery researchers with access to rare and unique chemicals [1]. The methyl-substituted β-ketoester scaffold offers a differentiated starting point for medicinal chemistry campaigns targeting cyclopentane-containing pharmacophores. Its availability in small pack sizes (5 mg to 10 g) from CHIRALEN [2] enables feasibility studies without requiring in-house multi-step synthesis of the methylated cyclopentanone core.

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